molecular formula C17H27N3 B14164944 1-Cycloheptyl-4-(pyridin-4-ylmethyl)piperazine CAS No. 6039-17-4

1-Cycloheptyl-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B14164944
CAS No.: 6039-17-4
M. Wt: 273.4 g/mol
InChI Key: ODGYMZDOHPPOFG-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(pyridin-4-ylmethyl)piperazine is a chemical compound with the molecular formula C17H27N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

The synthesis of 1-Cycloheptyl-4-(pyridin-4-ylmethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines can then be deprotected and cyclized to form the desired compound .

Chemical Reactions Analysis

1-Cycloheptyl-4-(pyridin-4-ylmethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Cycloheptyl-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacological agent due to its piperazine moiety, which is present in many drugs. It is also used in materials science for the development of new materials with unique properties. Additionally, this compound is of interest in the field of organic synthesis as a building block for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes in the body, leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Cycloheptyl-4-(pyridin-4-ylmethyl)piperazine can be compared with other similar compounds, such as 1-cyclohexyl-4-(1H-indole-2-carbonyl)piperazine-2,6-dione and 1-benzhydryl-4-(pyridin-2-ylmethyl)piperazine. These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

6039-17-4

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

1-cycloheptyl-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C17H27N3/c1-2-4-6-17(5-3-1)20-13-11-19(12-14-20)15-16-7-9-18-10-8-16/h7-10,17H,1-6,11-15H2

InChI Key

ODGYMZDOHPPOFG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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